molecular formula C9H13ClN2O2 B1469367 Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride CAS No. 1803604-79-6

Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride

Cat. No.: B1469367
CAS No.: 1803604-79-6
M. Wt: 216.66 g/mol
InChI Key: HIZSUHLIONMRBV-UHFFFAOYSA-N
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Description

Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride is a secondary amine hydrochloride salt featuring a 3-nitrophenyl group linked via a two-carbon ethyl chain to a methylamine moiety. While direct structural data for this compound is absent in the provided evidence, its properties can be inferred from analogous compounds:

  • Molecular Formula: Likely C₉H₁₃ClN₂O₂ (free base: C₉H₁₂N₂O₂ + HCl).
  • Functional Groups: A meta-nitro-substituted phenyl ring, ethylamine backbone, and hydrochloride salt.
  • The ethyl chain may enhance lipophilicity compared to shorter alkyl analogs.

Properties

IUPAC Name

N-methyl-2-(3-nitrophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-10-6-5-8-3-2-4-9(7-8)11(12)13;/h2-4,7,10H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZSUHLIONMRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=CC=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step A: Amido Protection of β-Phenylethylamine

Objective: Protect the amine group of β-phenylethylamine to prevent side reactions during nitration.

Method:

  • β-Phenylethylamine is dissolved in an organic solvent such as dichloroethane or chloroform.
  • An acyl group protective agent is added. Common acylating agents include:
    • Propionyl chloride
    • Pivaloyl chloride
    • Acetic anhydride
    • Propionic anhydride
  • The reaction mixture is stirred and heated between 40–95 °C for 1–8 hours.
  • After completion, the mixture is washed with water to separate the organic layer.
  • Concentration of the organic phase yields the protected intermediate (Intermediate 1).

Reaction Parameters and Yields:

Protective Agent Solvent Temp (°C) Time (h) Yield (%) Notes
Propionyl chloride Chloroform 80 4 High Reaction under stirring
Acetic anhydride Dichloroethane 50 2 High Mild conditions
Pivaloyl chloride Dichloroethane 80 6 High Longer reaction time
Propionic anhydride Dichloroethane 80 8 High Extended reaction time

The molar ratio of β-phenylethylamine to acylating agent is typically 1:1.0–1.5 to ensure complete protection without excess reagent waste.

Step B: Nitration of the Protected Intermediate

Objective: Introduce a nitro group selectively at the 3-position of the phenyl ring on the protected amine intermediate.

Method:

  • The protected intermediate (Intermediate 1) is slowly added to concentrated sulfuric acid at room temperature.
  • Concentrated nitric acid (65–85%) is added dropwise under stirring.
  • The reaction is maintained at room temperature until completion.
  • After nitration, crushed ice is added to quench the reaction.
  • The pH is adjusted to alkaline (pH 7–8) using alkaline solutions such as potassium hydroxide, ammonium hydroxide, or sodium carbonate.
  • The crude nitrated product (Intermediate 2) is filtered and purified by recrystallization from solvents like acetone, methyl ethyl ketone, or cyclohexanone to remove polysubstituted by-products.

Reaction Parameters and Yields:

Parameter Range/Value Notes
Sulfuric acid (conc.) 2.5–7 equivalents Relative to Intermediate 1
Nitric acid concentration 65–85%
Nitric acid equivalents 1.0–1.2 equivalents Controlled to minimize polysubstitution
Temperature Room temperature To maintain selectivity
pH adjustment 7–8 Using alkaline solutions
Intermediate 2 yield 70.5–81.5% After recrystallization

Notes:

  • Use of controlled nitric acid amounts reduces formation of polysubstituted nitro products and lowers acid waste.
  • Recrystallization significantly enhances purity by removing ortho- and meta-substituted impurities.

Step C: Deprotection and Formation of Methyl[2-(3-nitrophenyl)ethyl]amine Hydrochloride

Objective: Remove the amido protecting group and isolate the final hydrochloride salt.

Method:

  • Intermediate 2 is dissolved in a solvent such as methanol, ethanol, or isopropanol.
  • Hydrochloric acid (1–5 mol/L) is added to adjust the pH to acidic (pH 1–3).
  • The mixture is heated to reflux (40–100 °C) for 10–20 hours.
  • Upon cooling, the product precipitates as a white solid.
  • The crude product is filtered, centrifuged, and recrystallized from methanol to yield the pure hydrochloride salt.

Reaction Parameters and Yields:

Solvent HCl Concentration (mol/L) Temp (°C) Time (h) Yield (%) Product Purity (%)
Methanol 1–5 75–80 5–20 80.9–84.7 98.9–99.6
Ethanol 2 80 20 ~84.7 99.6
Methanol 5 75 5 81.2 99.1

Notes:

  • Longer reflux times and higher acid concentrations favor complete deprotection.
  • Recrystallization is critical for achieving high purity (>99%) suitable for pharmaceutical applications.

Summary Table of the Overall Process

Step Key Reagents/Conditions Yield Range (%) Purity (%) Notes
Amido Protection (Step A) β-Phenylethylamine, acyl chloride/anhydride, 40–95 °C, 1–8 h High (not specified) Intermediate purity Solvents: dichloroethane, chloroform
Nitration (Step B) Conc. H2SO4, 65–85% HNO3, room temp, pH 7–8 adjustment 70.5–81.5 High (after recrystallization) Recrystallization solvents: acetone, MEK, cyclohexanone
Deprotection (Step C) HCl (1–5 mol/L), reflux 40–100 °C, 10–20 h 80.9–84.7 98.9–99.6 Solvents: methanol, ethanol, isopropanol

Research Findings and Industrial Significance

  • The described method efficiently addresses prior art issues such as low conversion and excessive by-product formation by optimizing reagent ratios and reaction conditions.
  • The process is scalable for industrial production with cost-effective reagents and manageable reaction parameters.
  • The use of controlled nitration conditions and selective recrystallization steps ensures high purity and yield.
  • The hydrochloride salt form obtained is suitable for further pharmaceutical synthesis or applications requiring high chemical purity.

Additional Notes

  • Alternative methods involving reductive amidation or other complex synthetic routes exist for related compounds (e.g., ropinirole intermediates), but the described method offers a straightforward and industrially viable approach for this compound.
  • Safety and environmental considerations are addressed by minimizing excess nitric acid and using relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine under appropriate conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of corresponding amines or hydroxylamines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amine moiety can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below compares Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride with compounds sharing nitro groups, aromatic amines, or hydrochlorides:

Compound Name Molecular Formula Molecular Weight Functional Groups Applications/Notes Reference
Methyl[2-(3-nitrophenyl)ethyl]amine HCl C₉H₁₃ClN₂O₂ 228.67 (free base) + HCl Nitro, ethylamine, HCl salt Research intermediate, potential pharmacological agent Inferred
Methyl[(3-nitrophenyl)methyl]amine HCl C₈H₁₀ClN₂O₂ 216.63 Nitro, benzylamine, HCl salt Structural studies, chemical synthesis
Nicardipine Hydrochloride C₂₆H₂₉N₃O₆·HCl 515.99 Dihydropyridine, nitro, ester Calcium channel blocker, antihypertensive
2-Chloro-N-(3-nitrophenyl)acetamide C₈H₇ClN₂O₃ 214.61 Chloro, acetamide, nitro Crystallography studies, hydrogen bonding analysis
3'-Aminoacetanilide Hydrochloride C₈H₁₁ClN₂O 198.64 Amino, acetamide, HCl salt Dye intermediate
2-(Diethylamino)ethylchloride HCl C₆H₁₅Cl₂N 172.10 Chloro, diethylamino, HCl salt Pharmaceutical intermediate

Key Research Findings and Contrasts

Electronic and Conformational Effects
  • Nitro Group Positioning: In 2-chloro-N-(3-nitrophenyl)acetamide (), the nitro group induces an anti conformation in the N–H bond, affecting hydrogen bonding and crystal packing.
  • Electron-Withdrawing vs. Donor Groups: Compared to 3'-aminoacetanilide hydrochloride (), which has an electron-donating amino group, the nitro group in the target compound reduces electron density on the aromatic ring, impacting reactivity in substitution reactions.
Physicochemical Properties
  • Solubility: The hydrochloride salt improves water solubility, but the nitro group’s hydrophobicity may reduce it relative to amino-substituted analogs.
  • Lipophilicity : The ethyl chain in the target compound increases lipophilicity compared to Methyl[(3-nitrophenyl)methyl]amine hydrochloride (), suggesting better membrane permeability in biological systems.

Critical Analysis of Evidence Gaps and Limitations

  • Pharmacological Data: No direct evidence exists for the biological activity of this compound. Comparisons rely on structural analogs (e.g., Nicardipine).
  • Crystallographic Studies : Unlike 2-chloro-N-(3-nitrophenyl)acetamide (), the target compound’s crystal structure and hydrogen-bonding patterns are undocumented.
  • Stability and Reactivity : The nitro group’s impact on shelf life or degradation pathways remains unaddressed in the evidence.

Biological Activity

Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a nitrophenyl group attached to a methylated ethylamine backbone. The presence of the nitro group significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : Its structure allows it to bind to certain receptors, modulating physiological responses.
  • Redox Reactions : The nitro group can participate in redox reactions, altering the compound's activity in biological systems.

Anticancer Properties

Research indicates that this compound and its derivatives exhibit anticancer activity . Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including:

  • Inducing apoptosis in cancer cells.
  • Inhibiting angiogenesis (the formation of new blood vessels that supply tumors).
  • Modulating signaling pathways involved in cancer progression.

A study highlighted the synthesis of derivatives that demonstrated promising results against several cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and murine melanoma (B16F10) .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties . Compounds with similar functional groups have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibitory effects on MDA-MB-231 and B16F10 cell lines
AntimicrobialEffective against Staphylococcus aureus and E. coli
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study: Anticancer Activity Evaluation

In a notable study, derivatives of this compound were synthesized and tested for their antiproliferative effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 11.27 µM to 360.51 µM, demonstrating significant anticancer potential compared to control compounds .

Q & A

Q. Q1. What are the standard synthetic routes for Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride, and how can its purity be validated?

Methodological Answer: The synthesis typically involves a multi-step process:

Alkylation : React 3-nitrophenethyl bromide with methylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine intermediate.

Salt Formation : Treat the free base with HCl in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Purification : Recrystallize using ethanol/water mixtures to remove unreacted starting materials or byproducts.

Q. Validation Methods :

  • NMR Spectroscopy : Compare ¹H and ¹³C NMR data to literature values (e.g., aromatic protons at δ 7.4–8.2 ppm for the nitrophenyl group) .
  • HPLC-MS : Confirm molecular weight (M.W. ~258.7 g/mol) and detect impurities (e.g., residual solvents or degradation products) .

Q. Q2. How does the nitro group at the 3-position influence the compound’s stability during storage?

Methodological Answer: The electron-withdrawing nitro group increases susceptibility to:

  • Photodegradation : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent radical formation.
  • Hydrolysis : Avoid aqueous solutions at high pH; use lyophilization for long-term storage. Monitor via periodic HPLC analysis (e.g., retention time shifts indicate degradation) .

Advanced Research Questions

Q. Q3. How can researchers optimize the yield of this compound while minimizing byproducts like N-methyl ethanolamine derivatives?

Methodological Answer:

  • Reaction Optimization :
    • Use excess methylamine (2.5 eq) to drive the alkylation to completion.
    • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Byproduct Mitigation :
    • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).
    • Add chelating agents (e.g., EDTA) to sequester metal ions that catalyze side reactions .

Q. Q4. What strategies are recommended for resolving contradictions in biological activity data (e.g., receptor binding vs. functional assays)?

Methodological Answer:

  • Functional Selectivity Analysis :
    • Perform radioligand binding assays (e.g., 5-HT2C receptors) to quantify affinity (Ki).
    • Pair with functional assays (e.g., cAMP inhibition) to assess agonist/antagonist behavior.
    • Use molecular docking simulations to rationalize discrepancies (e.g., nitro group steric effects) .
  • Control Experiments :
    • Include reference compounds (e.g., known 5-HT2C agonists) to validate assay conditions.
    • Test enantiomeric purity via chiral HPLC, as impurities may skew results .

Q. Q5. How can impurities in the final product be structurally identified and quantified?

Methodological Answer:

  • LC-HRMS : Detect impurities at levels ≥0.1% by mass accuracy (<5 ppm error).
  • Isolation : Use preparative HPLC to isolate impurities for NMR characterization.
  • Common Impurities :
    • N-Benzyl derivatives : Formed via benzylation of residual ethanolamine during synthesis .
    • Oxidation products : Nitro group reduction to amine under acidic conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride
Reactant of Route 2
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Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride

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